2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a derivative of the pyrrolo[2,3-d]pyrimidine class of compounds . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antitubercular, antihepatitis C virus, anticancer, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves the reaction of amines with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The mixtures are refluxed for 12–48 hours, allowed to reach room temperature, and water is added to precipitate out the products . Another method involves the use of CuCl and 6-methylpicolinic acid as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . The structure–activity relationships of these compounds have been studied extensively .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions. For instance, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can vary depending on the specific substitutions on the ring. For instance, all the potent compounds from a series of pyrrolo[2,3-d]pyrimidines have a ClogP value less than 4 and a molecular weight less than 400, which are properties that are likely to maintain drug-likeness during lead optimization .Scientific Research Applications
- Notably, the derivative N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibited potent activity with a minimum inhibitory concentration (MIC90) of 0.488 µM against M. tuberculosis .
- One specific compound potently inhibited RIPK1, protecting cells from necroptosis and attenuating vascular endothelial cell death induced by tumor cells .
- These compounds effectively reduced NO production without affecting cell viability, making them potential candidates for modulating NO-related processes .
- The compound 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414) was discovered as a selective inhibitor of PERK, a kinase involved in endoplasmic reticulum stress response .
Antitubercular Activity
RIPK1 Inhibition
Nitric Oxide (NO) Production Inhibition
Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) Inhibition
Targeted Kinase Inhibition
Future Directions
The future directions for the development of pyrrolo[2,3-d]pyrimidines include their potential use in the treatment of various diseases. For instance, some pyrrolo[2,3-d]pyrimidines have shown excellent antidiabetic action and may be employed in the development of future antidiabetic drugs . Additionally, due to their intriguing structures and exceptional biological activities, more research is being conducted to synthesize and evaluate new derivatives of 7-deazapurine-containing molecules .
properties
IUPAC Name |
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-4-5(2)11-9-7(4)8(10)12-6(3)13-9/h1-3H3,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYSHPMNLZCWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=NC(=NC(=C12)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
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